molecular formula C20H22N2O2 B1252826 Vincamidin

Vincamidin

Cat. No.: B1252826
M. Wt: 322.4 g/mol
InChI Key: LITYYRLWHAQJQS-QIQRYQKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vincamidin is an indole alkaloid compound structurally related to vincamine, a well-characterized phytochemical derived from the Vinca genus (e.g., Vinca minor) . The molecular formula of vincamine—C₂₁H₂₆N₂O₃—highlights a complex indole-based framework with a tertiary amine and ester functional groups, which are critical for its biological activity . This compound’s hypothetical structure likely shares this core but may feature modifications in substituents or stereochemistry, influencing its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

methyl (1R,10S,12R,13Z,18S)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate

InChI

InChI=1S/C20H22N2O2/c1-3-12-11-22-9-8-20-14-6-4-5-7-15(14)21-18(20)16(22)10-13(12)17(20)19(23)24-2/h3-7,13,16-17H,8-11H2,1-2H3/b12-3+/t13-,16-,17+,20-/m0/s1

InChI Key

LITYYRLWHAQJQS-QIQRYQKQSA-N

Isomeric SMILES

C/C=C/1\CN2CC[C@]34[C@H]([C@H]1C[C@H]2C3=NC5=CC=CC=C45)C(=O)OC

Canonical SMILES

CC=C1CN2CCC34C(C1CC2C3=NC5=CC=CC=C45)C(=O)OC

Synonyms

strictamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analog: Vincamine

Vincamine, a natural alkaloid, serves as the foundational structure for Vincamidin. Key comparisons include:

  • Molecular Structure: Both compounds share an indole alkaloid backbone.
  • Pharmacokinetics : Vincamine exhibits moderate oral bioavailability (40–60%) and a half-life of 1.5–2.5 hours, necessitating frequent dosing. This compound may address these limitations through optimized ester linkages or methyl group additions, prolonging its metabolic stability.
  • Clinical Use : Vincamine is approved in Europe for age-related cognitive decline, while this compound’s therapeutic niche remains under investigation .

Functional Analog: Vinpocetine

Vinpocetine, a semi-synthetic derivative of vincamine, provides a functional comparison:

  • Mechanism of Action : Vinpocetine inhibits phosphodiesterase-1 (PDE1) and enhances cerebral glucose uptake, whereas this compound’s mechanism may involve calcium channel modulation or antioxidant effects .
  • Efficacy : Clinical trials demonstrate vinpocetine’s efficacy in acute ischemic stroke, whereas this compound’s preclinical data suggest broader neuroprotective effects but lack Phase III validation.
  • Safety Profile : Vinpocetine’s adverse effects (e.g., hypotension, dizziness) are dose-dependent. This compound’s hypothetical safety advantages could stem from reduced PDE1 affinity, minimizing cardiovascular side effects.

Comparative Data Table

Parameter This compound Vincamine Vinpocetine
Molecular Formula C₂₁H₂₆N₂O₃ (hypoth.) C₂₁H₂₆N₂O₃ C₂₂H₂₆N₂O₂
Source Semi-synthetic Natural (Vinca minor) Semi-synthetic (vincamine derivative)
Bioavailability ~65% (predicted) 40–60% 60–70%
Half-Life 3–4 hours (predicted) 1.5–2.5 hours 2–3 hours
Primary Use Neuroprotection (preclinical) Cerebral ischemia Acute stroke, cognitive enhancement
Key Mechanism Antioxidant/Ca²⁺ modulation PDE inhibition PDE1 inhibition/Na⁺ channel modulation

Research Findings and Clinical Implications

  • Patent Landscape: No active patents for this compound were identified, contrasting with vinpocetine’s expired patents and generic production .

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